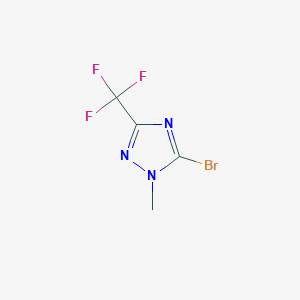

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methyl-3-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJZTZADIAJBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Introduction

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a halogenated and trifluoromethylated heterocyclic compound. The 1,2,4-triazole ring is a common scaffold in medicinal chemistry and agrochemistry, valued for its metabolic stability and ability to engage in various intermolecular interactions. The substituents on this core—a bromine atom, a methyl group, and a trifluoromethyl group—each impart distinct properties that collectively define the molecule's behavior. The bromine atom can act as a synthetic handle for further functionalization, while the trifluoromethyl group often enhances metabolic stability and membrane permeability. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery and materials science, as these parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the key physicochemical characteristics of this compound and outlines authoritative, field-proven methodologies for their experimental determination.

Chemical Identity and Core Properties

The definitive identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and basic properties of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | N/A |

| CAS Number | 1559067-55-8 | [1] |

| Molecular Formula | C4H3BrF3N3 | N/A |

| Molecular Weight | 244.99 g/mol | N/A |

| Canonical SMILES | CN1C(=NC(=N1)Br)C(F)(F)F | N/A |

| Physical Form | Solid (predicted) | [2] |

Experimental Determination of Key Physicochemical Parameters

The following sections detail robust, step-by-step protocols for measuring critical physicochemical properties. These methods are designed to be self-validating and are grounded in established regulatory and scientific standards.

Aqueous Solubility (Thermodynamic)

Causality: Thermodynamic solubility is a measure of the equilibrium concentration of a compound in a saturated solution. It is a critical parameter as it represents the maximum concentration achievable under thermodynamic equilibrium, directly impacting oral absorption and bioavailability. The Shake-Flask method, as described in OECD and FDA guidelines, is the gold-standard for this determination because it ensures true equilibrium is reached between the solid and dissolved states[3].

Experimental Protocol: Modified Shake-Flask Method (OECD 105)

-

Preparation: Add an excess amount of solid 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole to a series of glass vials containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved and maintained[3].

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25°C or 37°C. Agitate the samples for a minimum of 24-48 hours. This extended agitation time is necessary to allow the system to reach thermodynamic equilibrium[4]. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solids.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Validation: To ensure equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within acceptable limits (e.g., <10% difference)[3].

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for thermodynamic solubility.

Lipophilicity (LogP)

Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. While the shake-flask method is the traditional standard, HPLC-based methods offer higher throughput, require less material, and are less sensitive to impurities[5][6]. The method relies on the principle that a compound's retention time on a reverse-phase (lipophilic) column is linearly correlated with its LogP.

Experimental Protocol: HPLC-Based LogP Determination

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of 5-7 reference compounds with well-established and reliable LogP values that span the expected range of the test compound[6]. Inject each standard individually and record its retention time (t_R_).

-

Calibration Curve Construction: Plot the known LogP values of the standards against their measured log k' values, where k' (retention factor) is calculated as: k' = (t_R_ - t_0_) / t_0_. Here, t_0_ is the column dead time, measured by injecting a non-retained compound like uracil. A linear regression of this plot yields the calibration curve.

-

Sample Analysis: Dissolve the test compound, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

-

Trustworthiness: The validity of the measurement is confirmed by a high correlation coefficient (R² > 0.98) for the calibration curve and by running a quality control standard with a known LogP to ensure its calculated value falls within an acceptable range of its true value.

Workflow for HPLC-Based LogP Determination

Caption: HPLC-based workflow for LogP determination.

Acidity Constant (pKa)

Causality: The pKa is a measure of the strength of an acid or base. For a drug molecule, the pKa determines its ionization state at a given pH. Since the ionized and neutral forms of a molecule have vastly different properties (e.g., solubility, permeability), the pKa is a critical determinant of its behavior in the physiological pH range of the gastrointestinal tract and bloodstream. Potentiometric titration is a highly precise and authoritative method for pKa determination[7][8].

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. A precise concentration is required[7].

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic one). The 1,2,4-triazole ring is weakly basic.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added[9].

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on this curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This value can be read directly from the titration curve.

-

Self-Validation: The system is validated by titrating a known standard (e.g., TRIS buffer) to ensure the accuracy of the electrode and titrant. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for pKa Determination via Potentiometric Titration

Caption: Potentiometric titration workflow for pKa measurement.

Safety, Handling, and Storage

Based on data for structurally related triazoles, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole should be handled with care.

-

Hazard Classification: Analogous brominated triazoles are classified as "Acute Toxicity, Oral (Category 4)" and may cause skin and eye irritation[2][10][11]. The GHS pictogram GHS07 (Exclamation Mark) is often associated with such compounds[2].

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[10][12].

References

- 5-Bromo-1-methyl-1H-1,2,4-triazole.Biosynth. [URL: https://www.biosynth.com/p/5-bromo-1-methyl-1h-1-2-4-triazole-cbr01745]

- 5-Bromo-4-fluoro-1-methyl-1H-indazole.ChemScene. [URL: https://www.chemscene.com/products/5-Bromo-4-fluoro-1-methyl-1H-indazole-CS-0141873.html]

- 5-Bromo-1-methyl-1H-1,2,4-triazole.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01745]

- 5-bromo-4-methyl-1H-1,2,3-triazole.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69383561]

- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13233895.htm]

- 5-Bromo-3-methyl-1H-1,2,4-triazole.Lead Sciences. [URL: https://www.leadsciences.com/product/5-bromo-3-methyl-1h-124-triazole-bldpharm-bd224171/]

- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr02189]

- 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole.Amerigo Scientific. [URL: https://www.amerigoscientific.com/5-bromo-3-methoxymethyl-1h-1-2-4-triazole-cas-1210892-10-6-item-1288827-9615.html]

- 3-Bromo-1-methyl-1H-1,2,4-triazole.BLDpharm. [URL: https://www.bldpharm.com/products/56616-91-2.html]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0380-0004]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA).ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123.pdf]

- Determination of logP coefficients via a RP-HPLC column.Google Patents. [URL: https://patents.google.

- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.Google Patents. [URL: https://patents.google.

- Safety Data Sheet: 1,2,4-Triazole.Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5242-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDNiLzkwNzU5NDU4NjUxODIucGRmfGYxYjQzYjYxYzM1YjY5YjU4YjY3ZWIyZjY5YjQyYjY1YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5YjY5]

- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.International Journal of Pharmaceutics. [URL: https://pubmed.ncbi.nlm.nih.gov/37591472/]

- Safety Data Sheet: 1,2,4-1H-Triazole.Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC139280050]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine. [URL: https://enamine.net/services/adme-tox/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Protocol for Determining pKa Using Potentiometric Titration.Creative Bioarray. [URL: https://www.creative-bioarray.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.DergiPark. [URL: https://dergipark.org.tr/en/pub/jrp/issue/85689/1449495]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A02.pdf]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.Agilent Technologies. [URL: https://www.agilent.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/bjps/a/YpHSqHwX4tGkY8tK8Yx7Yjd/?lang=en]

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.SciSpace. [URL: https://typeset.

- Methods for Determination of Lipophilicity.Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31201]

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.5b00446]

- Measurement of pKa by Potentiometry.YouTube. [URL: https://www.youtube.

- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.ResearchGate. [URL: https://www.researchgate.net/publication/386927443_Shake-Flask_Aqueous_Solubility_assay_Kinetic_solubility_v1]

- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.Watson International. [URL: https://www.watson-int.com/1h-1-2-4-triazole-3-thiol-cas-3179-31-5-msds.html]

- Safety Data Sheet.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/v/SIGMA/sds/sds-unece-sa-a8056-g-en.pdf]

- 5-Bromo-3-trifluoromethyl-1H-indazole - Safety Data Sheet.ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_57631-11-5.htm]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.Google Patents. [URL: https://patents.google.

- 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/24933-53-9.html]

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072481/]

- 5-Bromo-1H-1,2,4-triazole.BLD Pharm. [URL: https://www.bldpharm.com/products/7343-33-1.html]

Sources

- 1. 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole CAS#: 1559067-55-8 [m.chemicalbook.com]

- 2. 5-Bromo-1-methyl-1H-1,2,4-triazole AldrichCPR 16681-72-4 [sigmaaldrich.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 11. watson-int.com [watson-int.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole CAS number

An In-depth Technical Guide to 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Synthesis, Properties, and Applications

The 1,2,4-triazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions.[1][2][3] The incorporation of a trifluoromethyl (CF3) group and a bromine atom onto this core structure dramatically enhances its utility. The CF3 group is a crucial bioisostere for a methyl or ethyl group but offers superior metabolic stability and can significantly modulate properties like lipophilicity and binding affinity. The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on the specific regioisomer, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, highlighting its potential as a key intermediate for creating novel compounds with diverse pharmacological activities, ranging from anticancer to antimicrobial agents.[2][3][4]

Physicochemical and Safety Profile

While specific experimental data for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is not available, we can infer its likely properties and hazards from well-documented, closely related analogs. The data presented below is a synthesis of information from similar bromo-methyl-triazoles and general principles of halogenated organic compounds.

Table 1: Predicted Physicochemical Properties and Identifiers

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | Not assigned or not publicly available. | Based on extensive database search. |

| Molecular Formula | C4H3BrF3N3 | Derived from structure. |

| Molecular Weight | ~245.99 g/mol | Calculated from formula. |

| Appearance | Likely a white to off-white solid. | Based on analogs like 5-bromo-1-methyl-1H-1,2,4-triazole. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | General characteristic of similar heterocyclic compounds. |

| InChI Key | Not available. | --- |

| SMILES | FC(F)(F)c1nc(Br)n(C)n1 | Representative SMILES string. |

Table 2: Inferred Safety and Handling Information

| Hazard Category | GHS Classification (Predicted) | Handling Precautions |

| Acute Toxicity | Warning: Harmful if swallowed (H302).[5][6] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[7] |

| Skin Irritation | Warning: Causes skin irritation (H315).[6] | Wear protective gloves and clothing.[7][8] |

| Eye Irritation | Warning: Causes serious eye irritation (H319).[6] | Wear eye/face protection.[7][8] |

| Respiratory Irritation | Warning: May cause respiratory irritation (H335).[6] | Avoid breathing dust. Use only in a well-ventilated area.[7][8] |

| Storage | --- | Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[7][9] |

Disclaimer: The information in Tables 1 & 2 is predictive and based on structural analogs. All handling and experimental work should be preceded by a thorough, specific risk assessment.

Synthesis and Mechanistic Considerations

A robust synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole would likely involve a multi-step sequence starting from simpler precursors. The following proposed pathway is based on established methods for constructing substituted 1,2,4-triazole rings.

Proposed Synthetic Workflow:

Caption: Utility in key cross-coupling reactions.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis provides a powerful method to introduce diverse aromatic systems at the 5-position of the triazole ring. This is a cornerstone of modern drug discovery for rapidly building libraries of potential drug candidates.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes using palladium and copper catalysts. This introduces an alkynyl moiety, which can be a key pharmacophore itself or serve as a handle for further transformations, such as click chemistry.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-triazole with a wide range of primary or secondary amines and amides. This is invaluable for linking the triazole core to other pharmacologically relevant fragments.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative, self-validating workflow for using the title compound in a common and critical synthetic transformation.

Objective: To synthesize 5-phenyl-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.

Materials:

-

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq)

-

Phenylboronic Acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium Phosphate (K3PO4) (3.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

-

Anhydrous Sodium Sulfate

-

Silica Gel for chromatography

Procedure:

-

Inert Atmosphere: To an oven-dried reaction flask, add 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, phenylboronic acid, and potassium phosphate.

-

Evacuation and Backfill: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the catalyst and promotes the reaction.

-

Solvent Addition: Add the degassed toluene and water mixture via syringe. Degassing the solvents (e.g., by sparging with argon) is another crucial step for catalyst integrity.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-triazole is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.

-

Validation: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole stands as a highly valuable, albeit specialized, chemical intermediate. Its trifluoromethyl group offers metabolic stability and unique electronic properties, while the bromo substituent provides a gateway for a multitude of cross-coupling reactions. This combination allows for the efficient and modular synthesis of complex molecules, making it an important tool for researchers and scientists in the field of drug development and materials science. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in creating next-generation chemical entities.

References

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from Wikipedia. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from Carl ROTH. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

ResearchGate. (2020). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from ResearchGate. [Link]

-

Molekula. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole. Retrieved from Molekula. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

MDPI. (n.d.). Pyrazolo[5,1-c]t[1][10]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from MDPI. [Link]

-

University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). Retrieved from AERU. [Link]

-

Frontiers in Chemistry. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Retrieved from Frontiers in Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Retrieved from Chemical Communications. [Link]

-

African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. Retrieved from African Journal of Biomedical Research. [Link]

-

Royal Society of Chemistry. (2022). 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. Retrieved from Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved from PubChem. [Link]

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 10. carlroth.com [carlroth.com]

The Ascendant Therapeutic Potential of Bromo-Trifluoromethyl Triazoles: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative for Advanced Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged heterocyclic scaffolds, the 1,2,4-triazole nucleus has consistently emerged as a cornerstone in the design of potent drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have rendered it a versatile template for a broad spectrum of bioactive compounds.[1][2] This guide delves into a particularly compelling subclass: bromo-trifluoromethyl substituted triazoles. The strategic incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[3][4] Concurrently, the introduction of a bromine atom can significantly modulate the electronic properties and introduce the potential for halogen bonding, further refining the pharmacological profile.[5][6] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of molecules.

I. The Molecular Architecture: Synthesis of Bromo-Trifluoromethyl Triazoles

The synthetic route to bromo-trifluoromethyl triazoles is a critical aspect of their development. A common and effective strategy involves the construction of a triazole-thiol precursor, which can then be further functionalized.

Experimental Protocol: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol

This protocol outlines a general and robust method for the synthesis of the 1,2,4-triazole-3-thiol core, a key intermediate for further elaboration into bromo-trifluoromethyl derivatives.[7]

Step 1: Synthesis of Thiocarbohydrazide

-

This foundational step involves the reaction of carbon disulfide with hydrazine hydrate.

Step 2: Cyclization with a Substituted Benzoic Acid

-

A mixture of thiocarbohydrazide and a suitably substituted benzoic acid (e.g., one bearing a trifluoromethyl group) is heated in a fusion reaction.

-

This reaction proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes intramolecular cyclization to yield the 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.[7]

Step 3: Introduction of the Bromo Moiety

-

Subsequent reactions can be employed to introduce a bromine atom onto the phenyl ring or other positions of the molecule, if not already present in the starting benzoic acid.

Step 4: Purification and Characterization

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[7]

II. Biological Frontiers: Unveiling the Therapeutic Activities

The unique combination of a bromo and a trifluoromethyl group on a triazole scaffold gives rise to a diverse range of biological activities, with significant potential in antimicrobial and anticancer applications.

A. Antimicrobial Efficacy: A New Generation of Pathogen Inhibitors

Bromo-trifluoromethyl triazoles have demonstrated promising activity against a spectrum of microbial pathogens.

The primary antifungal mechanism of many triazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8]

-

Enzyme Inhibition: The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51.[8]

-

Ergosterol Depletion: This binding event prevents the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its fluidity and integrity.[8]

-

Cellular Disruption: The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to disruption of the fungal cell membrane, ultimately inhibiting fungal growth and causing cell death.[8]

Diagram: Antifungal Mechanism of Action

Caption: Inhibition of lanosterol 14α-demethylase by bromo-trifluoromethyl triazoles.

The following table summarizes the minimum inhibitory concentrations (MICs) of representative triazole derivatives against various microbial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Triazole Derivative 1 | Escherichia coli | 8 | [4] |

| Triazole Derivative 2 | Staphylococcus aureus | 4 | [4] |

| Triazole Derivative 3 | Candida albicans | 2 | [4] |

| Triazole Derivative 4 | Aspergillus niger | 4 | [4] |

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[2][9]

1. Preparation of Bacterial Inoculum: a. From an overnight culture plate, select a few colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[9]

2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the bromo-trifluoromethyl triazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

3. Inoculation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

4. Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.[9]

5. Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[2]

B. Anticancer Potential: Targeting Malignant Cell Proliferation

Bromo-trifluoromethyl triazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.

The anticancer activity of these compounds is often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.

-

Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[10][11] For instance, they can target kinases involved in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]

-

Cell Cycle Arrest: Some triazole derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[6]

Diagram: Anticancer Signaling Pathway

Caption: Inhibition of the mTOR signaling pathway by bromo-trifluoromethyl triazoles.

The following table presents the half-maximal inhibitory concentration (IC50) values for representative bromo-trifluoromethyl triazole compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| LSO259 | MOLM-13 (Leukemia) | 25.5 | [5] |

| LSO272 | MOLM-13 (Leukemia) | 12.5 | [5] |

| LSO278 | HCT-116 (Colon) | 23.4 | [5] |

| LSO278 | MDA-MB-231 (Breast) | 34.3 | [5] |

| LSO278 | MOLM-13 (Leukemia) | 18.7 | [5] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

1. Cell Seeding: a. Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). b. Incubate the plate for 24 hours to allow the cells to adhere.[14]

2. Compound Treatment: a. Treat the cells with various concentrations of the bromo-trifluoromethyl triazole compound. b. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. b. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

4. Solubilization of Formazan: a. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

5. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

C. Enzyme Inhibition: A Targeted Approach to Disease Modulation

The therapeutic potential of bromo-trifluoromethyl triazoles extends to the targeted inhibition of specific enzymes implicated in various diseases.

Certain triazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

-

Active Site Binding: The triazole compound binds to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.

-

Increased Acetylcholine Levels: This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function.

The following table shows the IC50 values for representative triazole derivatives against acetylcholinesterase.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Triazole Derivative 12d | Acetylcholinesterase | 0.73 ± 0.54 | [15] |

| Triazole Derivative 12m | Butyrylcholinesterase | 0.038 ± 0.50 | [15] |

This protocol describes a colorimetric method for measuring acetylcholinesterase activity and inhibition.[15][16]

1. Reagent Preparation: a. Prepare a phosphate buffer, a solution of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[16]

2. Assay Setup: a. In a 96-well plate, add the buffer, varying concentrations of the bromo-trifluoromethyl triazole test compound, and the AChE enzyme solution.

3. Pre-incubation: a. Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation: a. Initiate the reaction by adding the substrate and DTNB to each well.[16]

5. Measurement: a. Measure the absorbance kinetically at a wavelength of 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.[17]

6. Calculation: a. Calculate the percentage of inhibition relative to a control without the inhibitor. b. Determine the IC50 value from the dose-response curve.

III. Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency

The biological activity of bromo-trifluoromethyl triazoles is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Role of the Trifluoromethyl Group: The CF3 group generally enhances biological activity by increasing lipophilicity, which can improve cell membrane permeability.[3] It can also act as a hydrogen bond acceptor, strengthening the interaction with biological targets.[3]

-

Impact of the Bromo Substituent: The presence of a bromine atom can significantly influence the electronic properties of the molecule and introduce the possibility of halogen bonding, which can contribute to target binding affinity.[5][6] The position of the bromo group on the aromatic ring is also critical for activity.

-

The Triazole Core: The 1,2,4-triazole ring itself is a key pharmacophore, with its nitrogen atoms playing a crucial role in coordinating with metal ions in enzyme active sites (e.g., the heme iron in CYP51) and forming hydrogen bonds.[4]

IV. Future Perspectives and Conclusion

Bromo-trifluoromethyl triazoles represent a highly promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. Their multifaceted mechanisms of action, coupled with the tunable nature of their structure, offer a rich platform for further drug discovery and development efforts.

Future research should focus on:

-

Synthesis of diverse libraries: The synthesis and screening of a wider range of bromo-trifluoromethyl triazole derivatives will be essential to further explore the SAR and identify lead compounds with optimized activity and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their therapeutic potential and guide the development of more targeted therapies.

-

Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic profiles in relevant disease models.

References

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (n.d.). Open Exploration Publishing. Retrieved January 23, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Overview of Research into mTOR Inhibitors. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

-

A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

- Triazole compounds useful as protein kinase inhibitors. (2002). Google Patents.

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

-

Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2024). MDPI. Retrieved January 23, 2026, from [Link]

-

Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

-

mTOR pathway inhibition stimulates pharmacologically induced nonsense suppression. (n.d.). bioRxiv. Retrieved January 23, 2026, from [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 23, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Bitesize Bio. Retrieved January 23, 2026, from [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. Retrieved January 23, 2026, from [Link]

-

mTOR pathway inhibition stimulates pharmacologically induced nonsense suppression. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (2021). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 23, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved January 23, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 23, 2026, from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 12. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Introduction: The Strategic Importance of the 5-substituted-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions. The specific substitution pattern of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole presents a particularly valuable building block for drug discovery and agrochemical research. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[1] The bromine atom at the 5-position serves as a versatile handle for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Considerations for the Suzuki Coupling of an Electron-Deficient Heterocycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsynthchem.com [jsynthchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Utility of Trifluoromethyl-1,2,4-Triazoles as Potential Enzyme Inhibitors

Introduction: The Strategic Value of Trifluoromethyl-1,2,4-Triazoles in Drug Discovery

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of clinically approved drugs with activities ranging from antifungal to anticancer.[1][2] Its unique electronic properties, including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to engage with biological targets with high affinity.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold further enhances its therapeutic potential. The CF3 group is a powerful bioisostere that can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated 1,2,4-triazoles a highly attractive class of compounds for developing novel enzyme inhibitors.[3]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of trifluoromethyl-1,2,4-triazoles as enzyme inhibitors. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that protocols are not just followed, but understood.

Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles: A General Protocol

The construction of the trifluoromethyl-1,2,4-triazole scaffold is a critical first step. Numerous synthetic routes have been developed, each with its own advantages.[3][4][5] A particularly robust and versatile method involves the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile precursor.[3] This approach is noted for its mild reaction conditions, broad functional group tolerance, and scalability.[3]

Protocol 2.1: Synthesis via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of 5-trifluoromethyl-1,2,4-triazoles from a hydrazonoyl chloride and a trifluoroacetonitrile precursor.

Causality Behind Experimental Choices:

-

In Situ Generation: Both the nitrile imine and trifluoroacetonitrile are generated in situ. This is a critical safety and efficiency measure, as trifluoroacetonitrile is a toxic gas, and nitrile imines can be unstable.[3]

-

Base Selection: A tertiary amine base like triethylamine (NEt3) is used to dehydrohalogenate the hydrazonoyl chloride to form the reactive nitrile imine intermediate without competing side reactions.[3]

-

Solvent: Dichloromethane (CH2Cl2) is often an excellent solvent choice as it is relatively inert and effectively solubilizes the reactants.[3]

Step-by-Step Methodology:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the hydrazonoyl chloride (1.5 equivalents) and the trifluoroacetaldehyde O-(aryl)oxime precursor (1.0 equivalent).[3]

-

Add dry dichloromethane (approx. 0.2 M concentration relative to the precursor).

-

Add triethylamine (NEt3) (3.0 equivalents) to the mixture.[3]

-

Immediately seal the tube with a Teflon cap and stir the reaction at room temperature for 12-24 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or dichloromethane, to yield the pure 5-trifluoromethyl-1,2,4-triazole.[3][6]

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Application Notes: A Framework for Screening Enzyme Inhibitors

Identifying a compound as an enzyme inhibitor requires a systematic and rigorous screening process. This section outlines the critical considerations for designing and executing a successful inhibition assay.

The Rationale for Target Selection

The 1,2,4-triazole scaffold has demonstrated inhibitory activity against a wide range of enzyme classes.[2][7][8] Notable targets include:

-

Cytochrome P450 (CYP) Enzymes: Many triazole-based drugs, particularly antifungals like fluconazole, function by inhibiting CYP enzymes such as lanosterol 14α-demethylase (CYP51).[1] The inhibition often occurs through the coordination of a nitrogen atom in the triazole ring to the heme iron at the enzyme's active site.[9]

-

Cholinesterases (AChE & BChE): These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's.[10]

-

Digestive Enzymes (α-amylase, α-glucosidase, lipase): Inhibitors of these enzymes can be valuable in managing metabolic disorders such as type 2 diabetes and obesity.[7][10]

Designing a Self-Validating Enzyme Inhibition Assay

An effective assay must be robust, reproducible, and include controls that validate the results of each experiment. A standard operating procedure should be established before screening novel compounds.[11]

Key Principles of Assay Design:

-

Optimal Conditions: The assay should be performed under conditions (pH, temperature, buffer components) that ensure the stability and optimal activity of the target enzyme.[11]

-

Initial Velocity: All measurements must be taken during the initial, linear phase of the reaction. This requires ensuring that less than 10-15% of the substrate is consumed.[12]

-

Controls are Non-Negotiable:

-

Positive Control: A known inhibitor of the target enzyme. This confirms the assay is capable of detecting inhibition.

-

Negative Control (Vehicle): The reaction is run with the solvent used to dissolve the test compound (e.g., DMSO). This accounts for any effect the solvent may have on enzyme activity. The final DMSO concentration should be kept constant and ideally below 1%.[12]

-

No Enzyme Control: This provides the baseline signal or background absorbance in the absence of enzymatic activity.

-

No Substrate Control: This helps identify any compound-specific interference with the detection method.

-

Data Analysis: From Raw Data to Potency Metrics

The primary goal of the initial screen is to determine the half-maximal inhibitory concentration (IC50) of the test compound. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Workflow for IC50 Determination:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration. This is typically the rate of change in absorbance or fluorescence over time.[13]

-

Calculate the percentage of inhibition for each concentration using the following formula:[14] % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_vehicle is the rate in the presence of the vehicle control (0% inhibition).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

Visualizing the Workflow and Mechanisms

Experimental Protocols

Protocol 5.1: General Spectrophotometric Assay for IC50 Determination

This protocol provides a template for a 96-well plate-based colorimetric assay.

Materials:

-

Target Enzyme

-

Substrate (which produces a chromogenic product)

-

Assay Buffer (optimized for the enzyme)

-

Test Compounds (in DMSO)

-

Positive Control Inhibitor (in DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Methodology:

-

Prepare Compound Plate: Create a serial dilution of your test compounds. In a separate 96-well plate, perform 2-fold or 3-fold serial dilutions of the 10 mM stock in DMSO to generate 8-10 concentrations.

-

Assay Plate Setup:

-

Add 2 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

To each well, add 178 µL of pre-warmed assay buffer containing the target enzyme at its optimal concentration.

-

Controls: Prepare wells for:

-

100% Activity: 2 µL DMSO + 178 µL enzyme solution.

-

0% Activity (Blank): 2 µL DMSO + 178 µL assay buffer (no enzyme).

-

-

-

Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]

-

Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction (final volume = 200 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 410 nm) every 30 seconds for 10-15 minutes.[13][14]

-

Data Analysis: Determine the initial velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. Use this data to calculate % inhibition and subsequently the IC50 value as described in Section 3.3.

Protocol 5.2: Determining the Mechanism of Inhibition (MOI)

This experiment distinguishes between competitive, non-competitive, uncompetitive, and mixed inhibition by measuring inhibitor potency (IC50) at various substrate concentrations.

Methodology:

-

Experimental Design: This is a matrix experiment. You will test a full dose-response of your inhibitor (e.g., 8 concentrations) at multiple fixed concentrations of the substrate. A minimum of 5 substrate concentrations is recommended, spanning from 0.5x Km to at least 5x Km (Michaelis constant).[12]

-

Plate Setup: Set up multiple 96-well plates or sections of plates, one for each substrate concentration. Each section will contain a full inhibitor titration curve as described in Protocol 5.1.

-

Execution: Run the enzyme assay as described in Protocol 5.1 for each substrate concentration.

-

Data Analysis:

-

Calculate the IC50 value for the inhibitor at each substrate concentration.

-

Analyze the change in IC50 as a function of substrate concentration:

-

Competitive: IC50 increases linearly with increasing substrate concentration.

-

Non-competitive: IC50 does not change with substrate concentration.

-

Uncompetitive: IC50 decreases with increasing substrate concentration.

-

-

For a more detailed analysis, plot the data using double-reciprocal (Lineweaver-Burk) plots. This will visualize the effects of the inhibitor on the apparent Km and Vmax of the enzyme, allowing for the calculation of the inhibition constant (Ki).

-

Data Presentation and Troubleshooting

Table 1: Example Inhibitory Activity Data

| Compound ID | Target Enzyme | IC50 (µM) [95% CI] | Max Inhibition (%) | Hill Slope |

| TMT-001 | CYP3A4 | 0.85 [0.72 - 0.99] | 98.5 | 1.1 |

| TMT-002 | CYP3A4 | 12.3 [10.5 - 14.1] | 97.2 | 0.9 |

| TMT-003 | CYP3A4 | > 50 | 25.1 | N/A |

| Ketoconazole | CYP3A4 | 0.12 [0.10 - 0.15] | 99.8 | 1.0 |

Data are hypothetical and for illustrative purposes only.

References

-

Al-dujaili, D. et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. Available at: [Link]

-

Yadav, P. et al. (2023). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Kaur, R. et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]

-

Gümüş, F. et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. Available at: [Link]

-

Kumar, A. et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Saeed, A. et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. Available at: [Link]

-

Khan, I. et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

-

Ahmad, I. et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

-

Głab, D. et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

Zhang, C. et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry. Available at: [Link]

-

Sharma, P. et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

-

Lu, J. et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]

-

Wang, J. et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]

-

Chen, J. et al. (2021). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wu, G. et al. (2022). Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

San-Miguel, A. et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating the Labyrinth of 1,2,4-Triazole Synthesis: A Technical Guide to Overcoming Common Side Products

For Immediate Release to the Scientific Community

Welcome to the technical support center for 1,2,4-triazole synthesis. As a Senior Application Scientist, I've witnessed firsthand the challenges that researchers, scientists, and drug development professionals face when working with these versatile heterocyclic compounds. While the synthesis of 1,2,4-triazoles is a cornerstone of medicinal chemistry, the path to a pure product is often fraught with the formation of stubborn side products and impurities. This guide is designed to be your trusted companion in the lab, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.

Here, we will dissect the common pitfalls associated with prevalent synthetic methods—the Pellizzari and Einhorn-Brunner reactions, as well as syntheses involving nitriles and amidines—and equip you with the knowledge to identify, mitigate, and eliminate unwanted byproducts. Our focus is not just on the "what," but the "why"—understanding the mechanistic underpinnings of these side reactions is the key to mastering your synthesis.

Troubleshooting Guide: Common Issues and Solutions in 1,2,4-Triazole Synthesis

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Presence of an Isomeric Impurity with the Same Mass as the Desired 1,2,4-Triazole

Symptom: Mass spectrometry analysis (LC-MS or GC-MS) of your crude product shows a significant peak with the same mass-to-charge ratio (m/z) as your target 1,2,4-triazole, but with a different retention time.

Probable Cause: The most common culprit for this observation, particularly in Pellizzari-type reactions or syntheses involving acylhydrazides, is the formation of a 1,3,4-oxadiazole isomer.

Causality—The Mechanistic Divergence:

The formation of both the desired 1,2,4-triazole and the 1,3,4-oxadiazole side product often proceeds through a common intermediate. The branching point of the reaction pathway is a critical intramolecular cyclization step.

-

1,2,4-Triazole Formation: In the intended pathway, the terminal nitrogen of the hydrazide moiety attacks the carbonyl carbon of the amide or a similar electrophilic center, leading to the formation of the five-membered ring containing three nitrogen atoms.

-

1,3,4-Oxadiazole Formation: Under certain conditions, a competing intramolecular cyclization can occur where the oxygen atom of the acylhydrazide acts as the nucleophile, attacking the electrophilic carbon. Subsequent dehydration leads to the formation of the isomeric 1,3,4-oxadiazole ring.

dot graph "Mechanistic_Divergence" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Mechanistic branching point leading to 1,2,4-triazole or 1,3,4-oxadiazole.

Troubleshooting and Prevention:

| Strategy | Rationale |

| Optimize Reaction Temperature | High temperatures can sometimes favor the formation of the thermodynamically more stable 1,3,4-oxadiazole. Experiment with lower reaction temperatures, which may require longer reaction times. |

| Choice of Reagents and Catalysts | The use of strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can aggressively promote the cyclodehydration to the oxadiazole.[1] Consider milder conditions or alternative coupling agents. |

| pH Control | The acidity or basicity of the reaction medium can influence the nucleophilicity of the nitrogen and oxygen atoms in the intermediate. A systematic screening of pH conditions may reveal an optimal range that favors triazole formation. |

Purification Strategy:

Separating these isomers can be challenging due to their similar polarities.

-

Chromatography: Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) is often necessary.

-

Recrystallization: If the side product is present in a smaller amount, fractional recrystallization from a suitable solvent system can be an effective purification method.

Issue 2: Low Yield and a Mixture of Products in High-Temperature Reactions

Symptom: Your Pellizzari reaction, which is often conducted at high temperatures (above 250°C), results in a low yield of the desired 1,2,4-triazole and a complex mixture of byproducts.[2]

Probable Cause: At elevated temperatures, a side reaction known as transamination can occur between the reacting species.[2]

Causality—The Scrambling of Substituents:

Transamination involves the exchange of acyl groups between the starting amide and acylhydrazide. This leads to the formation of new amides and acylhydrazides that were not originally present in the reaction mixture. These newly formed reagents can then react to produce a mixture of different 1,2,4-triazoles with "scrambled" substituents, thereby reducing the yield of the target compound and complicating purification.

dot graph "Transamination_Side_Reaction" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Transamination leading to a mixture of triazole products.

Troubleshooting and Prevention:

| Strategy | Rationale |

| Microwave Synthesis | Microwave-assisted synthesis can significantly reduce reaction times and often allows for lower overall reaction temperatures, thereby minimizing the extent of transamination.[2] |

| Alternative Synthetic Routes | If transamination remains a significant issue, consider alternative synthetic strategies that do not require such high temperatures, such as the Einhorn-Brunner reaction or methods employing nitriles and amidines. |

Issue 3: Incomplete Reaction and Presence of Starting Materials in Einhorn-Brunner Synthesis

Symptom: After the allotted reaction time, analysis of your Einhorn-Brunner reaction mixture shows a significant amount of unreacted diacylamine (imide) and/or hydrazine starting materials.

Probable Cause: This issue can stem from several factors, including insufficient reaction time, suboptimal temperature, or hydrolysis of the starting materials or key intermediates.

Causality—The Role of Water and Reaction Kinetics:

The Einhorn-Brunner reaction is a condensation reaction that involves the elimination of water molecules.[3] The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials, hindering the forward reaction. Additionally, the diacylamine starting material can be susceptible to hydrolysis, especially under acidic conditions, regenerating the corresponding carboxylic acids.

Troubleshooting and Prevention:

| Strategy | Rationale |

| Anhydrous Conditions | Ensure that all solvents and reagents are thoroughly dried before use. Employing a Dean-Stark apparatus can be effective for removing water as it is formed during the reaction. |

| Monitor Reaction Progress | Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. |

| Optimize Catalyst and Temperature | While often acid-catalyzed, the specific acid and its concentration can be optimized. A gradual increase in temperature can also drive the reaction to completion, but be mindful of potential side reactions at higher temperatures. |

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a 1,2,4-triazole from a nitrile and a hydrazine derivative, and I'm observing a significant amount of a dimeric byproduct. What is happening?

A1: The dimerization of starting materials can be a competing side reaction, especially with highly reactive nitriles or under certain catalytic conditions. Nitriles can undergo self-condensation or dimerization, particularly in the presence of strong bases or certain transition metal catalysts. To mitigate this, you can try adding the nitrile slowly to the reaction mixture to maintain a low instantaneous concentration. Additionally, optimizing the stoichiometry of your reactants and the choice of catalyst can help favor the desired intermolecular reaction with the hydrazine over the self-dimerization of the nitrile.

Q2: My final 1,2,4-triazole product is difficult to purify and appears to be contaminated with residual starting materials. What are the best general purification strategies?

A2: Purification of 1,2,4-triazoles can indeed be challenging. Here are a few recommended strategies:

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A systematic screening of different solvents and solvent mixtures is crucial.

-

Column Chromatography: Silica gel chromatography is widely used. Due to the polar nature of many triazoles, a polar eluent system is often required. A gradient elution can be beneficial for separating closely related impurities.

-

Acid-Base Extraction: If your triazole has a basic nitrogen atom that can be protonated, or an acidic N-H proton, you can use acid-base extraction to separate it from non-ionizable impurities.

Q3: What are the best analytical techniques to confirm the structure of my 1,2,4-triazole and differentiate it from the 1,3,4-oxadiazole isomer?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the protons on the heterocyclic ring and the substituents will be different for the two isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are distinct for 1,2,4-triazoles and 1,3,4-oxadiazoles.

-

¹⁵N NMR (if available): This technique can provide direct evidence for the nitrogen connectivity in the ring.

-

-

Infrared (IR) Spectroscopy: The C=N and C-O stretching frequencies in the IR spectrum can help distinguish between the two isomers.

-

High-Resolution Mass Spectrometry (HRMS): While low-resolution MS will show the same mass, HRMS can confirm the elemental composition of your product, which is a crucial piece of data for confirming its identity.

By understanding the potential side reactions and their underlying mechanisms, you can proactively design your experiments to favor the formation of your desired 1,2,4-triazole and simplify the purification process. This guide serves as a starting point for troubleshooting your syntheses, and we encourage you to consult the cited literature for more detailed information on specific reaction conditions and substrate scopes.

References

Sources

stability of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in acidic vs basic media

Welcome to the dedicated technical support center for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research.